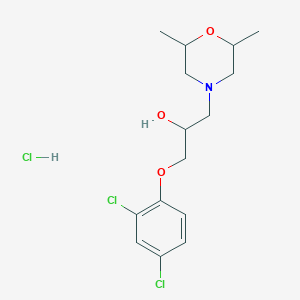

1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group and a dimethylmorpholino group, making it a valuable subject of study in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride typically involves a multi-step process. The initial step often includes the reaction of 2,4-dichlorophenol with epichlorohydrin to form an intermediate compound. This intermediate is then reacted with 2,6-dimethylmorpholine under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated reaction monitoring and purification systems, ensures consistent quality and efficiency in the production process. Industrial methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role as a beta-blocker in cardiovascular treatments.

Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism by which 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, as a beta-blocker, it binds to beta-adrenergic receptors, inhibiting the action of epinephrine and norepinephrine. This leads to a decrease in heart rate and blood pressure, making it useful in treating cardiovascular conditions. The compound’s structure allows it to fit into the receptor binding sites, blocking the normal signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.

Atenolol: A selective beta-blocker used for similar therapeutic purposes.

Metoprolol: Known for its cardioselective properties, making it distinct from non-selective beta-blockers.

Uniqueness

1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride stands out due to its unique combination of dichlorophenoxy and dimethylmorpholino groups. This structural uniqueness contributes to its specific binding affinity and pharmacological profile, distinguishing it from other beta-blockers and similar compounds.

Biologische Aktivität

1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide known for its effectiveness in controlling broadleaf weeds. This compound exhibits biological activity that can impact both plant physiology and human health. Understanding its biological mechanisms is crucial for assessing its safety and efficacy in agricultural practices.

Chemical Structure and Properties

The compound's structure features a dichlorophenoxy group linked to a morpholino propanol moiety. This configuration is significant as it influences the compound's herbicidal properties and its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C13H18Cl2N\O |

| Molecular Weight | 287.19 g/mol |

| Solubility | Soluble in water and organic solvents |

| Toxicity (LD50) | Varies based on formulation and exposure route |

This compound acts primarily as a synthetic auxin. Its biological activity is characterized by:

- Uncontrolled Growth Induction : Similar to other auxins, it promotes cell elongation and division in susceptible plants, leading to abnormal growth patterns such as stem curling and leaf wilting .

- Selective Herbicidal Activity : While it effectively targets broadleaf weeds, it has minimal effects on grasses, making it a selective herbicide .

Toxicological Studies

Research indicates that this compound shares toxicological profiles with 2,4-D. Reports of poisoning highlight various symptoms affecting multiple organ systems:

- Acute Toxicity : Symptoms include gastrointestinal distress, respiratory failure, and neurological effects such as confusion and seizures .

- Chronic Exposure Risks : Long-term exposure may lead to endocrine disruption and potential carcinogenic effects .

Case Study: 2,4-D Poisoning

A notable case involved a young female farmer in Ethiopia who ingested 2,4-D. She presented with severe symptoms including loss of consciousness and respiratory distress. Despite intensive care, she succumbed to the poisoning due to delayed diagnosis and treatment . This underscores the importance of recognizing the compound's toxicity in agricultural settings.

Environmental Impact

The environmental behavior of this compound includes:

- Microbial Degradation : Certain bacteria have been identified that can degrade 2,4-D through specific metabolic pathways. This bioremediation potential is crucial for managing environmental residues .

- Soil Mobility : The compound's solubility raises concerns about leaching into groundwater sources, potentially affecting non-target organisms .

Research Findings

Recent studies have focused on developing nanobodies against 2,4-D to facilitate herbicide resistance in crops. For instance, a study demonstrated successful expression of a nanobody in Arabidopsis thaliana, conferring resistance to herbicide application without adverse effects on plant growth .

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2NO3.ClH/c1-10-6-18(7-11(2)21-10)8-13(19)9-20-15-4-3-12(16)5-14(15)17;/h3-5,10-11,13,19H,6-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBILHKQWXHHVTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.